
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
概要
説明
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that features a quinazoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with different functional groups.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, sulfonamide benzoquinazolinones, structurally related to the compound in focus, have shown cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells . The mechanism of action often involves the inhibition of key signaling pathways that promote cell proliferation and survival.
2. Enzyme Inhibition
Quinazoline derivatives are known to function as enzyme inhibitors. They have been studied for their ability to inhibit kinases, which are crucial in various signaling pathways associated with cancer progression. The specific interactions and binding affinities of these compounds with target enzymes can be optimized through structural modifications .
Synthesis and Chemical Properties
1. Synthetic Routes
The synthesis of 3-(3,5-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step reactions that may include condensation reactions and cyclization processes. One common method involves the use of bismuth catalysts to facilitate the formation of pyrido[2,3-d]pyrimidine derivatives from simpler precursors through a combination of Knoevenagel condensation and Michael addition reactions .
2. Stability and Reactivity
The stability of this compound under various conditions is crucial for its application in pharmaceuticals. Studies have shown that the presence of dimethyl substituents enhances the stability of the quinazoline ring system while also influencing its reactivity towards electrophilic species .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a systematic evaluation of sulfonamide benzoquinazolinones derived from quinazoline structures, researchers synthesized a series of compounds and tested their cytotoxicity against multiple cancer cell lines. The study found that certain substituents significantly enhanced the activity against MDA-MB-231 cells, indicating that structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Kinase Inhibition Assays
Another study focused on the kinase inhibitory activity of quinazoline derivatives. Compounds similar to this compound were tested for their ability to inhibit EGFR and HER2 kinases. Results showed promising inhibition rates which suggest potential applications in targeted cancer therapies .
作用機序
The mechanism of action of 3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline core structures.
Dimethylphenyl Derivatives: Compounds featuring the 3,5-dimethylphenyl group.
Uniqueness
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
生物活性
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a carboxylic acid group and a dimethylphenyl substituent. Its chemical formula is , and it exhibits properties typical of quinazoline derivatives, which are known for their diverse biological activities.
Cytotoxicity
Recent studies have shown that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity towards human colon carcinoma cells (HCT116) by inducing apoptosis through the activation of caspases-3 and -7. This mechanism was characterized by mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS) .
Table 1: Cytotoxic Effects of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3b | HCT116 | 0.5 | Caspase activation, ROS generation |
3c | HSC-2 | 0.5 | G2 phase arrest, sub-G1 accumulation |
The biological activity of the compound is attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Studies indicate that the compound can induce cell cycle arrest at the G2 phase and promote sub-G1 accumulation in treated cells. This effect is likely mediated by the activation of pro-apoptotic factors and inhibition of anti-apoptotic signals .
Study on Tumor Selectivity
A study investigated the tumor-selective cytotoxicity of similar quinazoline derivatives. The results indicated that these compounds selectively targeted cancer cells while sparing normal cells. The study utilized various assays to measure cell viability and apoptosis markers in different cancer types .
Case Study Summary:
- Objective: Assess tumor selectivity.
- Method: Cell viability assays on multiple cancer lines.
- Findings: Significant reduction in viability in cancer cells with minimal effects on normal cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions. For example, quinazoline derivatives are often synthesized via cyclization of anthranilic acid derivatives with substituted phenyl groups under acidic conditions. Key steps include:
- Cyclization : Use of catalysts like polyphosphoric acid or acetic acid to facilitate ring closure.
- Substituent Introduction : Reacting intermediates with 3,5-dimethylphenyl groups via nucleophilic aromatic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Similar protocols are detailed for structurally related compounds in cyclization and purification steps .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation or hydrolysis. Desiccants like silica gel should be included to avoid moisture absorption .
- Handling : Use gloves (nitrile), lab coats, and fume hoods to minimize exposure. Avoid contact with strong oxidizing agents or bases, which may degrade the tetrahydroquinazoline core .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the tetrahydroquinazoline scaffold and substituent positions. Aromatic protons typically appear at δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF to verify molecular weight (e.g., calculated m/z 337.12 for C₁₈H₁₅N₂O₄) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications at the 3,5-dimethylphenyl or carboxylic acid positions.
- Biological Assays : Test inhibitory effects on target enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based assays or ELISA. IC₅₀ values should be compared to parent compound .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites, correlating with experimental data .
Q. What strategies resolve contradictions in solubility or reactivity data for this compound?
- Methodological Answer :
- Solubility Profiling : Use standardized buffers (pH 1–10) with shake-flask method and UV spectrophotometry. Compare results with computational predictions (e.g., ACD/Labs) .
- Reactivity Validation : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish carbonyl carbons (δ 165–175 ppm) from aromatic carbons .
- X-ray Crystallography : If single crystals are obtainable (via slow evaporation in DMF/water), compare experimental vs. predicted crystal structures .
Q. What experimental designs are suitable for studying metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes in DMEM with 10% FBS. Monitor degradation via LC-MS/MS over 0–120 minutes.
- Microsomal Stability Assays : Incubate with liver microsomes (e.g., rat or human) and NADPH cofactor. Calculate half-life (t₁/₂) using first-order kinetics .
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-5-10(2)7-12(6-9)19-15(20)13-4-3-11(16(21)22)8-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZCFLPOVHLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。